molecular formula C11H20Cl2F10O2 B1581998 Chloropentafluoroacetone monohydrate CAS No. 6984-99-2

Chloropentafluoroacetone monohydrate

Cat. No.: B1581998
CAS No.: 6984-99-2
M. Wt: 445.16 g/mol
InChI Key: KKLAMJAJQFBNAT-UHFFFAOYSA-N
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Description

Chloropentafluoroacetone monohydrate is a chemical compound with the molecular formula C3ClF5O2 and a molecular weight of 182.47 g/mol. It is a clear liquid with a density of 1.73 g/cm³ and a boiling point of 40.6°C at 760 mmHg. This compound is known for its high reactivity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloropentafluoroacetone monohydrate can be synthesized through the reaction of chloroform with hydrogen fluoride in the presence of a strong acid catalyst. The reaction conditions typically involve low temperatures and controlled pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and adjustments to maintain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Chloropentafluoroacetone monohydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions often use nucleophiles like halides or amines under specific conditions.

Major Products Formed:

  • Oxidation: Produces chloropentafluoroacetone derivatives with higher oxidation states.

  • Reduction: Results in the formation of reduced chloropentafluoroacetone derivatives.

  • Substitution: Leads to the formation of various substituted chloropentafluoroacetone compounds.

Scientific Research Applications

Chloropentafluoroacetone monohydrate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chloropentafluoroacetone monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in various biochemical pathways, affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Chloropentafluoroacetone monohydrate is unique compared to other similar compounds due to its high fluorine content and reactivity. Similar compounds include:

  • Pentafluoropropionic acid: Similar structure but different functional groups.

  • Trifluoroacetic acid: Lower fluorine content and different reactivity profile.

  • Perfluorooctanoic acid: Higher molecular weight and different applications.

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Properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropan-2-one;methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3ClF5O.5CH4/c2*4-2(5,6)1(10)3(7,8)9;;;;;/h;;5*1H4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAMJAJQFBNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.C.C.C.C.C(=O)(C(F)(F)F)C(F)(F)Cl.C(=O)(C(F)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2F10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990101
Record name 1-Chloro-1,1,3,3,3-pentafluoropropan-2-one--methane (2/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6984-99-2
Record name 2-Propanone, chloropentafluoro-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006984992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,3,3,3-pentafluoropropan-2-one--methane (2/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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